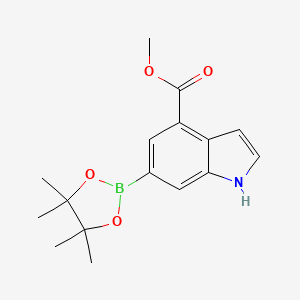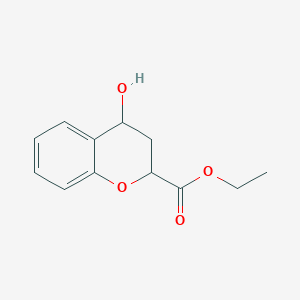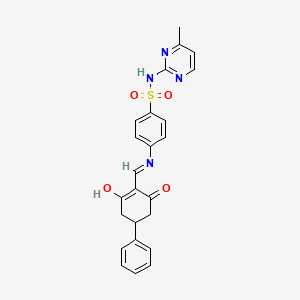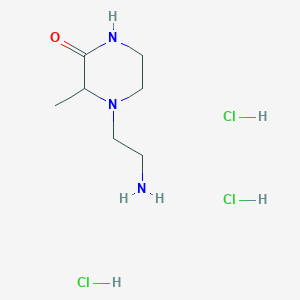![molecular formula C13H17NO3 B2759267 4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid CAS No. 926230-52-6](/img/structure/B2759267.png)
4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid is a chemical compound with the molecular formula C13H17NO3. It is used in various biochemical and proteomics research applications . The compound is characterized by the presence of a benzoic acid moiety attached to a morpholine ring, which is further substituted with a methyl group.
準備方法
The synthesis of 4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid involves several steps. One common synthetic route includes the reaction of 4-formylbenzoic acid with 2-methylmorpholine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete conversion. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis .
化学反応の分析
4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
科学的研究の応用
4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions. In medicine, the compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development .
作用機序
The mechanism of action of 4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid can be compared with other similar compounds, such as:
4-[(2-Morpholin-4-yl)methyl]benzoic acid: Lacks the methyl group on the morpholine ring, which can affect its chemical properties and reactivity.
4-[(2-Ethylmorpholin-4-yl)methyl]benzoic acid: Contains an ethyl group instead of a methyl group, leading to differences in steric and electronic effects.
4-[(2-Methylpiperidin-4-yl)methyl]benzoic acid:
特性
IUPAC Name |
4-[(2-methylmorpholin-4-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-10-8-14(6-7-17-10)9-11-2-4-12(5-3-11)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQFHFKQLBBNMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2,5-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2759188.png)
![N-(3-acetylphenyl)-2-{[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2759190.png)

![1-(3-Methoxybenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2759192.png)
![3-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2759193.png)

![N-[Cyclopropyl(1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2759195.png)
![1-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2759198.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2759199.png)
![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2759201.png)
![Ethyl[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)methyl]amine](/img/structure/B2759203.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2759204.png)


